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molecular formula C10H13IN2O B039847 N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide CAS No. 113975-32-9

N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide

Cat. No. B039847
M. Wt: 304.13 g/mol
InChI Key: MWRKADKNFCJKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557121B2

Procedure details

A solution of 2,2-dimethyl-N-pyridin-3-ylpropanamide [(1 g, 5.61 mmol), J. Org. Chem, 48(20), 3401;1998]in tetrahydrofuran (10 mL) and diethyl ether (30 mL) was cooled to −78° C. and TMEDA (2.1 mL, 14 mmol) and nbutyl lithium (1.6M in hexane, 8.8 mL, 14 mmol,) were added dropwise. The mixture was stirred for 15 minutes and was then warmed to −10° C. and stirred for a further 2 hours. The reaction mixture was again cooled to −78° C. and a solution of iodine (3.56 g, 14 mmol) in tetrahydrofuran (10 mL) was added dropwise. The resulting slurry was stirred at −78° C. for 2 hours. The mixture was warmed to 0° C. and was quenched with saturated aqueous sodium thiosulfate solution (50 mL). The phases were separated and the aqueous phase was extracted with dichloromethane (2×30 mL). The combined organic phase was dried over magnesium sulfate and concentrated in vacuo. Purification of the residue by column chromatography on silica gel, eluting with pentane:ethyl acetate, 50:50 afforded the title compound as a yellow solid in 38% yield, 655 mg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Quantity
3.56 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
38%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:13])([CH3:12])[C:3]([NH:5][C:6]1[CH:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:4].CN(CCN(C)C)C.[Li].[I:23]I>O1CCCC1.C(OCC)C>[I:23][C:11]1[CH:10]=[CH:9][N:8]=[CH:7][C:6]=1[NH:5][C:3](=[O:4])[C:2]([CH3:13])([CH3:12])[CH3:1] |^1:21|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NC=1C=NC=CC1)(C)C
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
8.8 mL
Type
reactant
Smiles
[Li]
Step Three
Name
Quantity
3.56 g
Type
reactant
Smiles
II
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for a further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was again cooled to −78° C.
STIRRING
Type
STIRRING
Details
The resulting slurry was stirred at −78° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
was quenched with saturated aqueous sodium thiosulfate solution (50 mL)
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by column chromatography on silica gel
WASH
Type
WASH
Details
eluting with pentane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C(C=NC=C1)NC(C(C)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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